1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
Synthesis Analysis
While the exact synthesis of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is not detailed in the provided papers, similar compounds have been synthesized through nucleophilic substitution reactions. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been used as an electrophile in reactions with various nucleophiles to produce trisubstituted indole derivatives . This suggests that a similar approach could potentially be used for synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be influenced by substituents. In the case of 3-methoxypyrrole-2-carbaldehyde, the pyrrole ring shows little distortion due to the electronic properties of the substituents . This implies that the molecular structure of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde would likely be stable, with the substituents having a minimal effect on the pyrrole ring's planarity.
Chemical Reactions Analysis
Pyrrole-2-carbaldehydes are known to participate in various chemical reactions. For instance, they can react with nitroethylenes to form 5,6-dihydroindolizines or indolizines, depending on the reaction conditions . This indicates that the aldehyde group on the pyrrole ring is reactive and can be involved in condensation reactions, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be inferred from related compounds. For example, the presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups would affect the compound's reactivity and possibly its solubility and melting point. The crystal structure of a related compound, 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, has been analyzed, indicating that substituents can influence the overall conformation of the molecule .
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it poses.
Future Directions
This involves predicting or suggesting future research directions. For example, if the compound shows promising biological activity, it could be further studied for potential therapeutic applications.
properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)pyrrole-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-12-7-9(14(16)17)4-5-11(12)13-6-2-3-10(13)8-15/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNJMRJOVNSYHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206605 | |
Record name | 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
383136-05-8 | |
Record name | 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383136-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.